molecular formula C11H9N3O2 B052246 N4-Benzoylcytosine CAS No. 26661-13-2

N4-Benzoylcytosine

Cat. No. B052246
CAS RN: 26661-13-2
M. Wt: 215.21 g/mol
InChI Key: XBDUZBHKKUFFRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N4-Benzoylcytosine can be synthesized via the condensation of benzoyl chloride with cytosine . A preparation method for N4-Benzoylcytosine has been disclosed in a patent . The method uses benzoic acid anhydride or benzoyl chloride and cytosine as raw materials, and a highly-efficient acylating reagent, i.e., 4-dimethylaminopyridine, as a catalyst in the presence of triethylamine . The synthetic yield is more than or equal to 93%, and the product content is more than or equal to 99% .


Molecular Structure Analysis

The N4-Benzoylcytosine molecule contains a total of 26 bonds. There are 17 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 imine (aliphatic) .


Chemical Reactions Analysis

N4-Benzoylcytosine is an amide and its anti-microbial activity against pathogenic microorganisms has been studied . It can be synthesized via the condensation of benzoyl chloride with cytosine .


Physical And Chemical Properties Analysis

N4-Benzoylcytosine has a molecular weight of 215.21 . The melting point is greater than 300°C (dec.) .

Scientific Research Applications

Heterocyclic Building Blocks

N4-Benzoylcytosine is a heterocyclic compound . Heterocyclic compounds are widely used in research and industries for their versatility and complexity. They form the core structure of many natural and synthetic products, including pharmaceuticals, dyes, and agrochemicals .

Anti-Microbial Activity

N4-Benzoylcytosine has been studied for its anti-microbial activity against pathogenic microorganisms . This makes it a potential candidate for the development of new antimicrobial agents .

Synthesis of Double-Headed Pyranonucleosides

N4-Benzoylcytosine can be used in the synthesis of 3′-C-ethynyl and 3′-C-(1,4-disubstituted-1,2,3-triazolo) double-headed pyranonucleosides . These compounds have potential applications in medicinal chemistry, particularly in the development of antiviral drugs .

Synthesis of 2′-C-Methyl-4′-Thiocytidine

N4-Benzoylcytosine can be used in the Pummerer reaction to synthesize 2′-C-methyl-4′-thiocytidine . This compound is a nucleoside analogue with potential antiviral properties .

Synthesis of 2′-Fluorinated L-Nucleoside Analogs

N4-Benzoylcytosine can be used in the synthesis of 2′-fluorinated L-nucleoside analogs . These analogs are of interest in the field of medicinal chemistry due to their potential as antiviral and anticancer agents .

Antigen-Adjuvant Conjugates

In some research applications, N4-Benzoylcytosine is used as an antigen-adjuvant conjugate . By conjugating the antigen with a protein adjuvant, the production of antigen-specific antibodies can be enhanced in vaccine models . The conjugate does not affect protein folding or destroy major epitopes, and can enhance cross-presentation and the production of antigen-specific T cells .

Safety and Hazards

N4-Benzoylcytosine is harmful if swallowed or inhaled, and it causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

N-(2-oxo-1H-pyrimidin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-7H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDUZBHKKUFFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00309282
Record name N4-Benzoylcytosine
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Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Benzoylcytosine

CAS RN

26661-13-2
Record name N4-Benzoylcytosine
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Record name NSC 211617
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Record name 26661-13-2
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Record name N4-Benzoylcytosine
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Record name N-(2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary use of N4-benzoylcytosine in current research?

A1: N4-benzoylcytosine serves primarily as a protected form of cytosine in nucleoside synthesis. This means it acts as a temporary building block. Researchers attach it to sugar moieties, forming modified nucleosides. Later, the benzoyl protecting group is removed, yielding the desired cytosine nucleoside analog [, , , , , ].

Q2: How is N4-benzoylcytosine utilized in the development of potential antiviral agents?

A3: Researchers incorporate N4-benzoylcytosine into various nucleoside analogs to develop potential antiviral agents. For example, it plays a key role in synthesizing 2'-fluoro-2',3'-unsaturated L-nucleosides []. These L-nucleoside analogs, particularly the cytosine derivative, exhibited promising antiviral activity against HIV-1 and HBV in in vitro studies.

Q3: Are there any examples of N4-benzoylcytosine being used in the development of dimeric nucleoside analogs?

A4: Yes, N4-benzoylcytosine has been employed in the synthesis of triazole-linked xylo-nucleoside dimers []. Researchers used a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to link N4-benzoylcytosine with an azide-modified thymidine analog, creating a novel dimeric structure. These dimers represent a new class of modified nucleosides with potential biological applications.

Q4: How does N4-benzoylcytosine contribute to the synthesis of pronucleotides, and what is their significance?

A5: N4-benzoylcytosine serves as a precursor in synthesizing methylenecyclopropane nucleoside pronucleotides []. These pronucleotides are modified forms of nucleosides designed for enhanced cellular uptake and conversion into active antiviral agents within the body. Specifically, the Z-cytosine analogue, derived from N4-benzoylcytosine, demonstrated activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).

Q5: Has N4-benzoylcytosine been explored in the context of pseudo-complementary oligonucleotide analogs?

A6: Yes, N4-benzoylcytosine, alongside N6-methoxy-2,6-diaminopurine, forms a pseudo-complementary G-C base pair in peptide nucleic acid (PNA) oligomers []. This pairing expands the repertoire of pseudo-complementary PNAs, offering a novel approach to target duplex DNA and RNA structures with enhanced selectivity and affinity.

Q6: What structural information about N4-benzoylcytosine is available from the provided research papers?

A7: While the papers primarily focus on N4-benzoylcytosine as a synthetic intermediate, one study reports the crystal structure of a nucleoside analog containing N4-benzoylcytosine []. This structure provides insights into the conformation and spatial arrangement of the molecule, which is crucial for understanding its interactions with biological targets.

Q7: Do the provided research papers discuss the toxicological profile of N4-benzoylcytosine?

A7: The research primarily focuses on the synthesis and biological evaluation of nucleoside analogs incorporating N4-benzoylcytosine. Therefore, detailed toxicological assessments of N4-benzoylcytosine itself are not provided.

Q8: Is there any information regarding the analytical methods used to characterize N4-benzoylcytosine?

A10: The research papers primarily employ standard spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of synthesized compounds, including intermediates containing N4-benzoylcytosine [, , , ].

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